molecular formula C10H16 B7781404 D-Limonene CAS No. 68647-72-3

D-Limonene

Cat. No. B7781404
CAS RN: 68647-72-3
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Description

D-Limonene is a monocyclic monoterpene that is abundant in citrus plants like lemon, orange, and grape . It is a major constituent of several citrus oils . It is used as a flavor and fragrance additive in perfumes, soaps, foods, and beverages due to its high-quality fragrance property .


Synthesis Analysis

D-Limonene is primarily obtained from citrus fruits through two primary methods: centrifugal separation or steam distillation . A study has shown that the application of mini-emulsion polymerization for the synthesis of cross-linked polymeric nanoparticles used as matrix-carriers for hosting D-limonene .


Molecular Structure Analysis

The molecular formula of D-Limonene is C10H16 . It is a chiral molecule, and biological sources produce one enantiomer . The principal industrial source, citrus fruit, contains (+)-limonene (d-limonene), which is the ®-enantiomer .


Physical And Chemical Properties Analysis

D-Limonene is a colorless liquid with a pleasant, lemon-like odor . It has a melting point of -74.3 °C, a boiling point of 175.5−176 °C, and a density of 0.8411 g/cm3 at 20 °C/4 °C . It is insoluble in water but soluble in benzene, carbon tetrachloride, diethyl ether, ethanol, and petroleum ether .

Scientific Research Applications

  • Health and Disease Treatment : D-Limonene has been found to have anti-inflammatory, antioxidant, antinociceptive, anticancer, antidiabetic, antihyperalgesic, antiviral, and gastroprotective effects. It has therapeutic potential in combating various health conditions and diseases (Vieira et al., 2018).

  • Industrial Applications : D-Limonene is a key residue in the citrus industry. Microorganisms resistant to D-Limonene can be used in biotransformation processes, potentially leading to the production of flavor compounds and other bioactive substances (Bicas et al., 2007).

  • Food Industry and Cosmetics : Citrus limon, which contains D-Limonene, is used in the pharmaceutical, food, and cosmetics industries due to its valuable biological activities, including anti-inflammatory and antimicrobial properties (Klimek-Szczykutowicz et al., 2020).

  • Metabolic Disorders : D-Limonene has shown preventive and therapeutic effects on metabolic disorders such as dyslipidemia and hyperglycemia in animal studies. It affects lipid and glucose metabolism and has potential as a dietary supplement for metabolic health (Jing et al., 2013).

  • Antimicrobial Properties : D-Limonene, especially in its nanoemulsified form, shows enhanced antimicrobial activities. It's considered a safer alternative to synthetic antimicrobials in food preservation (Zhang et al., 2014).

  • Liver Health : There's evidence suggesting D-Limonene might have hepatotoxic effects at certain doses and durations, which is important for understanding its safety profile and potential as a therapeutic agent (Ramos et al., 2015).

  • Cancer Treatment : D-Limonene has been reported to have chemopreventive and chemotherapeutic activities against various types of cancer. It shows potential in inducing apoptosis and autophagy in cancer cells (Yu et al., 2018).

  • Breast Cancer Research : D-Limonene has been found to concentrate in human breast tissue and reduce the expression of cyclin D1, which may lead to cell-cycle arrest and reduced cell proliferation. This suggests a potential role for D-Limonene in breast cancer prevention or treatment (Miller et al., 2013).

  • Chemical Sensitization : Air oxidation of D-Limonene creates potent allergens, an essential consideration for its industrial and commercial use (Karlberg et al., 1992).

  • Immunomodulatory Activity : D-Limonene has shown the capacity to modulate immune system function, including inhibiting the production of various cytokines by T cells and inducing T lymphocyte cell death at high concentrations (Lappas & Lappas, 2012).

  • Inflammation Control : D-Limonene has demonstrated the ability to control inflammation in both animal models and humans, suggesting its potential as a diet supplement in reducing inflammation (d'Alessio et al., 2013).

Mechanism of Action

D-Limonene has demonstrated low toxicity after single and repeated dosing for up to one year . It has been used clinically to dissolve cholesterol-containing gallstones . Because of its gastric acid neutralizing effect and its support of normal peristalsis, it has also been used for relief of heartburn and gastroesophageal reflux (GERD) .

Future Directions

D-Limonene has well-established chemopreventive activity against many types of cancer . Evidence from a phase I clinical trial demonstrated a partial response in a patient with breast cancer and stable disease for more than six months in three patients with colorectal cancer . Future prospects of these bioactive monoterpenes for drug design and development are also highlighted .

properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
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InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID1020778
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Molecular Weight

136.23 g/mol
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Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma
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Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C
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Flash Point

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c.
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19
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Mechanism of Action

The sequence of events /in the spontaneously occurring nephropathy in mature male rats/ appears to be that: (1) protein accumulates in the lysosomes in the cytoplasm of epithelial cells of the P2 segment of the proximal convoluted tubules in the kidney cortex; (2) the accumulated material becomes so abundant that it crystallizes, forming the microscopically visible hyaline droplets; (3) the continued build-up of material eventually leads to the death of epithelial cells with a concomitant thinning of the epithelial layer (although some regeneration is usually seen); and (4) the dead cell debris becomes lodged in the outer strip of the outer medulla where the tubules narrow, forming granular casts and causing tubule dilation with pressure necrosis of the cells of the tubule walls. There is also an increase in the relative weight of the kidneys accompanying this phenomenon. ...Agents ...that appear to exacerbate this hyaline droplet formation and its consequences in mature male rats /include/ ...d-limonene., The mechanism by which d-limonene causes alpha2u-globulin accumulation in the male rat kidney has been elucidated. The prerequisite step in the development of the nephropathy is the binding to alpha2u-globulin of an agent, which in the case of d-limonene is the 1,2-epoxide. This binding is specific for alpha2u-globulin and reversible, with a binding affinity (Kd) of approximately 5.6X10-7 mol/L. Binding of this ligand to alpha2u-globulin reduces the rate of its lysosomal degradation relative to that of native protein, thereby causing it to accumulate. Lysosomal cathepsin activity towards other protein substrates is not altered. Whereas accumulation of alpha2u-globulin can be observed after a single oral dose of d-limonene, continued treatment results in additional histological changes in the kidney. Phagolysosomes become enlarged, engorged with protein and show polyangular crystalloid inclusions. After 3-4 weeks of dosing, progressive renal injury, characterized by single-cell degeneration and necrosis in the P2 segment of the renal proximal tubule, is noted. Dead cells are sloughed into the lumen of the nephron, contributing to the development of granular casts at the cortico-medullary junction. Renal functional perturbations, including reduced uptake of organic anions, cations and amino acids and mild proteinuria resulting from a large increase in the amount of alpha2u-globulin excreted in urine, are observed. These functional changes occur only in male rats and only at doses that exacerbate the protein droplet formation. In response to the cell death and functional changes, there is a compensatory increase in cell proliferation in the kidney, most notably in the P2 segment of the proximal tubules, the site of protein accumulation. With continued treatment, the cell proliferation persists, but it does not restore renal function. The increase in cell proliferation is linked to the development of renal tubular tumors. alpha2u-Globulin nephropathy and renal-cell proliferation occur at doses consistent with those that produce renal tubular tumors., In the male rat, the production of renal tumors by chemicals inducing alpha2u-globulin accumulation (CIGA) is preceded by the renal lesions ascribed to alpha2u-globulin-associated nephropathy. The involvement of hyaline droplet accumulation in the early nephrotoxicity associated with CIGA is a major difference from the sequence seen for classical carcinogens. The pathologic changes that precede the proliferative sequence for classical renal carcinogens also include a form of early nephrotoxicity, but no apparent hyaline droplet accumulation. Investigations performed in multiple laboratories ... have demonstrated a consistent association between hyaline droplets containing alpha2u-globulin and production of certain lesions in the male rat kidney. These renal lesions are not found in mice, female rats, or other laboratory species tested. The histopathological sequence in the male rat consists of the following: (1) an excessive accumulation of hyaline droplets containing alpha2u-globulin in renal proximal tubules; (2) subsequent cytotoxicity and single-cell necrosis of the tubule epithelium; (3) sustained regenerative tubule cell proliferation, providing exposure continues; (4) development of intralumenal granular casts from sloughed cell debris associated with tubule dilation, and papillary mineralization; (5) foci of tubule hyperplasia in the convoluted proximal tubules; and finally, (6) renal tubule tumors. Biochemical studies with model compounds show that CIGA or their metabolites bind specifically. but reversibly, to male rat alpha2u-globulin. The resulting alpha2u-globulin-CIGA complex appears to be more resistant to hydrolytic degradation by lysosomal enzyemes than native, unbound alpha2u-globulin. Inhibition of the catabolism of alpha2u-globulin, a protein only slowly hydrolyzed by renal lysosomal enzymes under normal physiological conditions, provides a plausible basis for the initial stage of protein overload in the nephropathy sequence.
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Product Name

Limonene, (+)-

Color/Form

Oil, Colorless liquid or oil

CAS RN

5989-27-5, 65996-98-7
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Record name (d)-Limonene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpenes and Terpenoids, limonene fraction
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-limonene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Limonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFD7C86Q1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (D)-LIMONENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-LIMONENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-142.4 °F (NTP, 1992), -74 °C, -90 °C
Record name D-LIMONENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20568
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (D)-LIMONENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (+)-Limonene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name D-LIMONENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.